molecular formula C16H23FN2O B14185157 N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 872999-04-7

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide

Katalognummer: B14185157
CAS-Nummer: 872999-04-7
Molekulargewicht: 278.36 g/mol
InChI-Schlüssel: NKFPKEHSRSDCJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorinated phenyl group. One common method involves the reaction of 4-fluoroaniline with 4-piperidone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring and fluorinated phenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(4-Fluorophenyl)-2-piperidinyl]thiazol-5-ylpyrimidin-2-yl-N-phenylamine
  • 6-Fluoro-3-(4-piperidinyl)benzisoxazole
  • Fentanyl analogs such as N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide

Uniqueness

N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of a piperidine ring, fluorinated phenyl group, and dimethylpropanamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

872999-04-7

Molekularformel

C16H23FN2O

Molekulargewicht

278.36 g/mol

IUPAC-Name

N-(4-fluoro-2-piperidin-4-ylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-14-5-4-12(17)10-13(14)11-6-8-18-9-7-11/h4-5,10-11,18H,6-9H2,1-3H3,(H,19,20)

InChI-Schlüssel

NKFPKEHSRSDCJW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.